molecular formula C12H12N2O B1298341 3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 350999-89-2

3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1298341
CAS RN: 350999-89-2
M. Wt: 200.24 g/mol
InChI Key: KCNFDRWUCRJSDB-UHFFFAOYSA-N
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Description

The compound "3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The compound is structurally related to various other pyrazole derivatives that have been synthesized and characterized in recent studies, which have explored their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Another common method for synthesizing substituted pyrazoles is the 3+2 annulation method, which was employed to produce ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These methods highlight the versatility of synthetic approaches in generating a wide array of pyrazole-based compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in different fields. The review paper on pyrazole-3(4)-carbaldehydes discusses the synthesis, reactions, and biological activity of these heterocycles, indicating their significance in the development of new pharmaceutical agents . Additionally, the reactivity of these compounds can be influenced by substituents on the phenyl ring, as seen in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior, optical properties, and molecular docking studies, are crucial for their potential applications. For instance, the solvatochromic and photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde reveal how solvent polarity affects its emission spectrum . Similarly, the infrared spectrum, structural properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into its stability and potential as a phosphodiesterase inhibitor .

Scientific Research Applications

Synthesis and Characterization

The compound 3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives have been extensively studied for their synthesis and chemical properties. Hamed et al. (2020) synthesized various heteroaryl pyrazole derivatives and characterized them using methods such as FTIR, NMR, and XRD. Their study highlights the versatility of pyrazole derivatives in forming Schiff bases with chitosan, which further expands the application of these compounds in various fields (Hamed et al., 2020).

Antimicrobial Applications

Several studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, Prasath et al. (2015) demonstrated that quinolinyl chalcones containing pyrazole groups exhibited promising anti-microbial properties against various bacterial and fungal strains. The research also pointed out the influence of molecular structure on the antimicrobial activity of these compounds (Prasath et al., 2015). Furthermore, studies by Abdel-Wahab et al. (2012) and Bhat et al. (2016) emphasized the antimicrobial and antioxidant properties of certain pyrazole-based heterocycles, indicating their potential use in therapeutic applications (Abdel-Wahab et al., 2012); (Bhat et al., 2016).

Analgesic and Anti-inflammatory Applications

Pyrazole derivatives have also been studied for their potential analgesic and anti-inflammatory effects. Viveka et al. (2015) synthesized new compounds from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their anticonvulsant and analgesic activities. Their findings suggest the compounds' potential for development as analgesic and anti-inflammatory agents (Viveka et al., 2015).

Structural Analysis and Characterization

In-depth structural analysis and characterization of pyrazole derivatives have been conducted to understand their molecular properties better. For instance, studies by Loh et al. (2013) and Xu & Shi (2011) involved the characterization of pyrazole compounds using X-ray crystallography, providing valuable insights into their molecular structure and potential interactions (Loh et al., 2013); (Xu & Shi, 2011).

properties

IUPAC Name

5-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)12-11(8-15)7-13-14-12/h3-8H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNFDRWUCRJSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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